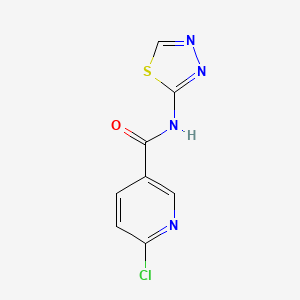

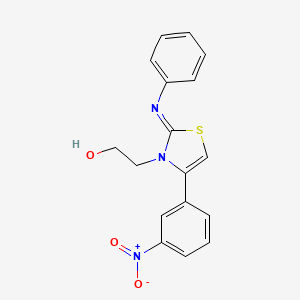

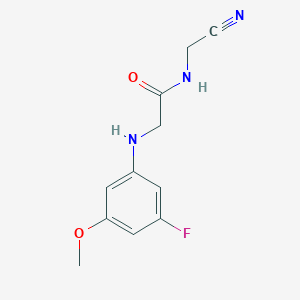

4-((4-((3-氯-2-甲基苯基)磺酰基)哌嗪-1-基)甲基)-5-甲基异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Design, Synthesis, and Antimycobacterial Activity Analysis

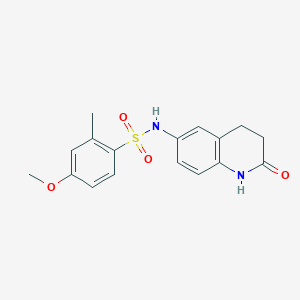

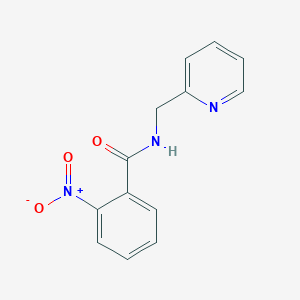

The study presented in the first paper focuses on the design and synthesis of a series of novel benzo[d]isoxazole derivatives with a sulfonyl piperazine moiety . These compounds were synthesized to evaluate their potential as antimycobacterial agents against the Mycobacterium tuberculosis H37Rv strain. The synthesis involved characterizing the compounds using various spectroscopic techniques. The antimycobacterial activity was quantified by determining the Minimum inhibitory concentration (MIC) values, which ranged from 3.125 to over 50 µg/mL. Notably, compound 6b showed very good activity with an MIC of 3.125 µg/mL. Additionally, selectivity studies were conducted on mouse macrophage cell lines, indicating that the most active compound had a selectivity index of over 130, suggesting its potential for further drug development. The molecular structure of compound 6b was confirmed through single crystal XRD, providing a clear understanding of its molecular framework .

Molecular Structure and Apoptotic Activity Analysis

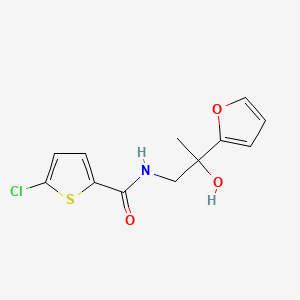

The second paper describes the synthesis of a new class of isoxazolines linked to benzoisothiazoles via a piperazine bridge . These compounds were synthesized regio-selectively by reacting substituted aldoximes with 3-(4-Allylpiperazin-1-yl) benzoisothiazole in the presence of chloramine-T. The resulting compounds were then evaluated for their cytotoxic activity on tumor cells. Out of the nine synthesized compounds, four exhibited potent cytotoxic and antineoplastic activities, surpassing the effects of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells. The other derivatives demonstrated moderate activity. This study highlights the potential of these novel isoxazolines as apoptotic agents in cancer therapy .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole," they do provide insight into the properties of structurally related compounds. The antimycobacterial and cytotoxic activities of these compounds suggest that they have significant biological relevance, which could be attributed to their chemical structures and the presence of functional groups such as the sulfonyl piperazine and isoxazole moieties. These functional groups are likely to influence the solubility, stability, and reactivity of the compounds, which are critical factors in their biological efficacy .

Chemical Reactions Analysis

The synthesis of the compounds in both studies involves chemical reactions that are key to forming the desired molecular structures. In the first study, the synthesis of benzo[d]isoxazole derivatives likely involves the formation of sulfonyl piperazine linkages, which are crucial for the observed antimycobacterial activity . The second study involves the formation of isoxazoline rings linked to benzoisothiazoles, which are essential for the compounds' apoptotic properties . These reactions are not only important for the synthesis of the compounds but also for understanding their reactivity and potential interactions with biological targets.

科学研究应用

抗癌特性

Turov (2020) 的一项研究探讨了包括具有哌嗪取代基(类似于所讨论的化合物)在内的化合物的抗癌活性,显示出对各种癌细胞系的有效性 (Turov,2020)。

抗菌活性

Qi (2014) 合成了哌嗪衍生物,并检查了它们对几种病原体的抗菌活性,表明在对抗细菌感染方面具有潜在用途 (Qi,2014)。

针对各种应用的生物学筛选

J.V.Guna 等人 (2009) 合成了哌嗪衍生物并测试了它们对细菌和真菌的生物活性,在特定浓度下显示出中等活性 (J.V.Guna、V.N.Patolia、A.U.Patel 和 D.M.Purohit,2009)。

抗肿瘤和细胞毒活性

Byrappa 等人 (2017) 创造了与哌嗪连接的异恶唑啉衍生物,表现出有效的细胞毒性和抗肿瘤活性,表明在癌症治疗中具有潜力 (Byrappa、M. Harsha Raj、Tenzin Kungyal、N. Kudva N、B. Salimath 和 K. M. Lokanatha Rai,2017)。

针对各种生物学评估的合成和表征

Sharma 等人 (2014) 合成了与哌嗪连接的咔唑衍生物,评估了它们的抗菌、抗真菌和抗癌活性 (Sharma、Nitin Kumar 和 Pathak,2014)。

属性

IUPAC Name |

4-[[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S/c1-12-15(17)4-3-5-16(12)24(21,22)20-8-6-19(7-9-20)11-14-10-18-23-13(14)2/h3-5,10H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBCMCKMKUCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)

![(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide](/img/structure/B3014032.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)

![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)